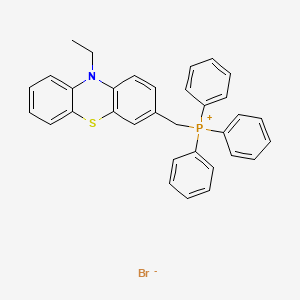
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 10-ethyl-10H-phenothiazine-3-carbaldehyde is reacted with triphenylphosphine in the presence of a base to form the intermediate compound.
Bromination: The intermediate is then treated with a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale synthesis would likely involve automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenothiazine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of phenothiazine.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phenothiazine and triphenylphosphonium moieties. The phenothiazine part can intercalate with DNA, affecting its function, while the triphenylphosphonium group facilitates the compound’s entry into cells, particularly mitochondria. This dual action can lead to various biological effects, including modulation of oxidative stress and inhibition of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
10-Ethyl-10H-phenothiazine: A simpler analog without the triphenylphosphonium group.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different organic moieties.
Uniqueness
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is unique due to its combination of phenothiazine and triphenylphosphonium, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C33H29BrNPS |
|---|---|
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H29NPS.BrH/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LJIKRSLIPNRBQS-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


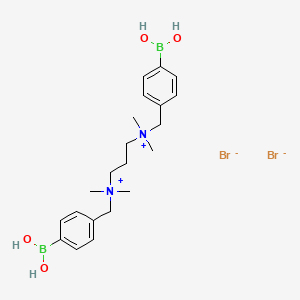
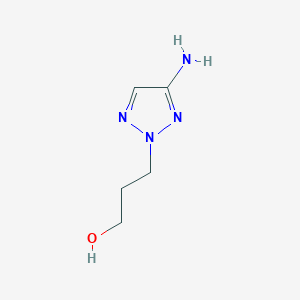
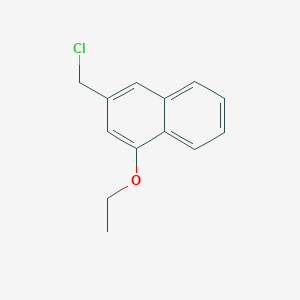
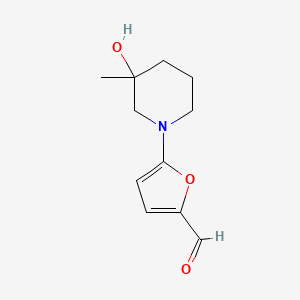

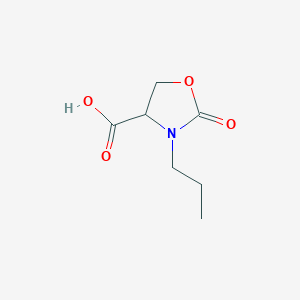
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
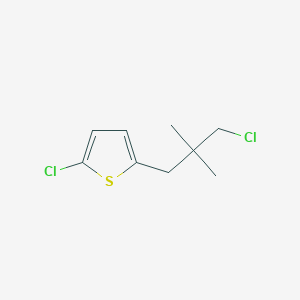
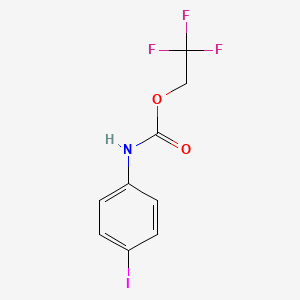
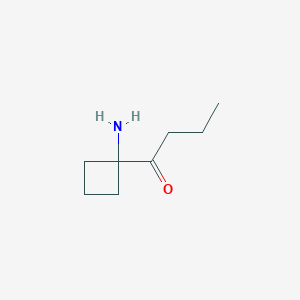
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
